KN-93 Phosphate

Solubility Formulation In Vivo Pharmacology

Researchers requiring aqueous-soluble CaMKII inhibition often encounter precipitation artifacts with hydrochloride salts or false negatives with inactive analogs. KN-93 Phosphate (CAS 1913269-12-1) eliminates these issues: • Water solubility: 5.99 mg/mL (10 mM), enabling DMSO-free in vivo and in vitro protocols. • Ki = 370 nM against CaMKII; no inhibition of APK, PKC, MLCK, or Ca²⁺-PDE at effective concentrations. • Validated in LX-2 hepatic stellate cells: 27.15% proliferation at 50 μmol/L (vs. KN-92 negative control, no effect).

Molecular Formula C26H32ClN2O8PS
Molecular Weight 599.03
CAS No. 1913269-12-1
Cat. No. B1139390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKN-93 Phosphate
CAS1913269-12-1
Molecular FormulaC26H32ClN2O8PS
Molecular Weight599.03
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O
InChIInChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+;
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KN-93 Phosphate: Water-Soluble CaMKII Inhibitor


KN-93 Phosphate (CAS 1913269-12-1) is the phosphate salt formulation of KN-93, a cell-permeable, reversible, and competitive inhibitor of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) [1]. It exhibits an inhibition constant (Ki) of 370 nM against CaMKII and demonstrates no significant inhibitory effects on APK, PKC, MLCK, or Ca²⁺-PDE at concentrations that fully inhibit CaMKII . Distinct from the hydrochloride salt formulation, KN-93 Phosphate is specifically engineered as a water-soluble analog, enabling aqueous-based experimental protocols without the requirement for DMSO as a primary solvent .

Why Substitution with KN-93 HCl or KN-92 Fails


Procurement decisions involving KN-93 must account for two critical differentiation axes: formulation-dependent solubility and target-dependent biological activity. The hydrochloride salt formulation (CAS 1956426-56-4) and the phosphate salt formulation (CAS 1913269-12-1) exhibit fundamentally different aqueous solubility profiles, with phosphate salt offering markedly higher water solubility essential for in vivo administration and aqueous buffer-based assays . Furthermore, the structurally related analog KN-92, which shares the methoxybenzenesulfonamide scaffold with KN-93, lacks CaMKII inhibitory activity and thus serves exclusively as an inactive negative control rather than a functional substitute [1]. Substituting KN-93 Phosphate with either the hydrochloride salt in aqueous protocols or with KN-92 in CaMKII inhibition studies will yield either precipitation artifacts or false-negative results, respectively .

Quantitative Differentiation Evidence


Aqueous Solubility vs. Hydrochloride Salt

KN-93 Phosphate (CAS 1913269-12-1) is explicitly formulated as a water-soluble analog of KN-93, enabling aqueous buffer preparation without reliance on DMSO as the primary solvent . The phosphate salt achieves a maximum aqueous solubility of 5.99 mg/mL (10 mM) in water, whereas the free base/hydrochloride formulations require DMSO solubilization or produce substantially lower aqueous solubility . This differentiation is critical for experimental protocols requiring saline-based administration or aqueous buffer systems where DMSO concentrations must be minimized to avoid solvent-induced cytotoxicity or vehicle artifacts.

Solubility Formulation In Vivo Pharmacology Phosphate Salt Hydrochloride Salt

CaMKII Inhibition vs. Inactive Analog KN-92

In a direct head-to-head comparison using human hepatic stellate cells (LX-2), KN-93 (5-50 μmol/L) decreased cell proliferation in a dose-dependent manner from 81.76% to 27.15% after 24-hour treatment, whereas the structurally analogous compound KN-92, which lacks CaMKII inhibitory activity, produced no significant inhibition of cell proliferation at equivalent concentrations [1]. This demonstrates that the observed anti-proliferative effects are specifically attributable to CaMKII inhibition rather than off-target effects of the methoxybenzenesulfonamide scaffold.

CaMKII Cell Proliferation KN-92 Selectivity Control Hepatic Stellate Cells

Kinase Selectivity Profile

KN-93 exhibits a defined selectivity window for CaMKII over other serine/threonine protein kinases. At concentrations sufficient to fully inhibit CaMKII phosphorylating activity (Ki = 370 nM), KN-93 produced no significant inhibitory effects on the catalytic activity of cAMP-dependent protein kinase (PKA), Ca²⁺/phospholipid-dependent protein kinase (PKC), myosin light chain kinase (MLCK), or Ca²⁺-calmodulin-dependent phosphodiesterase (Ca²⁺-PDE) [1]. Kinetic analysis further established that KN-93 inhibits CaMKII through competitive antagonism against calmodulin binding rather than ATP-competitive mechanisms .

Kinase Selectivity CaMKII PKA PKC MLCK

IC50 Validation by HPLC-MS

A validated HPLC-MS method employing a CaMKII-specific peptide substrate (autocamtide-2/AC-2) and its phosphorylated form (PAC-2) quantified KN-93 inhibition of CaMKII activity with an IC50 of 399 ± 66 nM [1]. This value is compatible with previously reported Ki values (370 nM) obtained via traditional radioactive γ-³²P-ATP incorporation assays, thereby providing orthogonal methodological validation of the compound's inhibitory potency independent of radioactivity-based detection systems [2].

IC50 Validation HPLC-MS Non-radioactive Assay CaMKII Activity Method Reproducibility

Gastric Acid Secretion: KN-93 vs. KN-62

In gastric parietal cells, KN-93 and the earlier-generation CaMKII inhibitor KN-62 exhibit mechanistically divergent inhibitory profiles. KN-62 selectively inhibited cholinergic-stimulated acid secretion but failed to inhibit histamine- and forskolin-stimulated responses. In contrast, KN-93 significantly inhibited carbachol-, histamine-, and forskolin-stimulated acid secretion with IC50 values of 0.15 μM, 0.3 μM, and 1 μM, respectively [1]. Mechanistic analysis revealed that KN-93 acts by dissipating the proton gradient in gastric membrane vesicles and reducing luminal space volume, whereas KN-62 acts only at the level of CaMKII inhibition [2].

Gastric Parietal Cells KN-62 Acid Secretion Proton Gradient pH Gradient

BAP1-Deficient Mesothelioma vs. Chemotherapeutics

In a BAP1-deficient malignant mesothelioma (MMe) model, KN-93 demonstrated a more potent and selective antiproliferative effect against BAP1-deficient cells compared to the standard-of-care chemotherapeutic agents cisplatin and pemetrexed [1]. KN-93 treatment significantly suppressed tumor growth in mice xenografted with BAP1-deficient MMe cells, whereas BAP1-proficient cells showed reduced sensitivity to KN-93, indicating a BAP1-dependent therapeutic vulnerability [2]. This establishes KN-93 as a molecular-targeted approach distinct from conventional cytotoxic chemotherapy in this genetic context.

Malignant Mesothelioma BAP1 Deficiency Antiproliferative Cisplatin Pemetrexed

Recommended Research Applications


CaMKII-Dependent Proliferation Studies

KN-93 Phosphate (CAS 1913269-12-1) should be procured as the active CaMKII inhibitor for cell proliferation assays in hepatic stellate cells (LX-2) and fibroblast models, with parallel procurement of KN-92 (inactive analog) as the essential negative control. Direct head-to-head evidence confirms that KN-93 reduces LX-2 cell proliferation to 27.15% at 50 μmol/L after 24 hours, whereas KN-92 produces no significant inhibition, enabling researchers to confidently attribute observed phenotypes to CaMKII inhibition rather than off-target scaffold effects [1].

Aqueous Formulation for In Vivo Use

Procurement of KN-93 Phosphate specifically addresses experimental workflows requiring aqueous solubility for saline-based in vivo administration or buffer-based in vitro assays. With water solubility of 5.99 mg/mL (10 mM), this phosphate salt formulation eliminates DMSO as the primary solvent, reducing vehicle-induced cytotoxicity artifacts and enabling direct preparation of working solutions in aqueous media [1]. This is particularly critical for in vivo studies where DMSO concentrations must be minimized to avoid confounding physiological effects .

Gastric Physiology Research

For studies of gastric acid secretion mechanisms in parietal cells, KN-93 Phosphate provides broader secretagogue coverage than the earlier-generation inhibitor KN-62. Quantitative evidence demonstrates that KN-93 inhibits carbachol (IC50 = 0.15 μM), histamine (IC50 = 0.3 μM), and forskolin (IC50 = 1 μM) stimulated acid secretion, whereas KN-62 inhibits only cholinergic stimulation [1]. Researchers investigating histamine- or cAMP-dependent secretory pathways should therefore procure KN-93 Phosphate rather than KN-62 to ensure comprehensive pathway coverage.

BAP1-Deficient Oncology Models

In oncology research programs focused on BAP1-deficient malignancies or CaMKII as a therapeutic vulnerability, KN-93 Phosphate serves as a validated molecular-targeted tool compound with demonstrated in vivo tumor suppression in BAP1-deficient xenograft models [1]. Evidence indicates that KN-93 exhibits more potent and selective antiproliferative effects against BAP1-deficient cells compared to standard chemotherapeutic agents cisplatin and pemetrexed, supporting its use as a benchmark inhibitor for CaMKII-targeted drug discovery and genetic dependency validation studies .

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